Dodecane-1,1,2-tricarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
5077-84-9 |
|---|---|
Molecular Formula |
C15H26O6 |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
dodecane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C15H26O6/c1-2-3-4-5-6-7-8-9-10-11(13(16)17)12(14(18)19)15(20)21/h11-12H,2-10H2,1H3,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
ZQCLWWICOFQTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis of Dodecane 1,1,2 Tricarboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections for Dodecane-1,1,2-tricarboxylic Acid
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the primary strategic disconnections focus on the densely functionalized tricarboxylic acid moiety.
The key disconnections are:
C1-C2 Bond Disconnection: Breaking the bond between the carbon bearing the geminal dicarboxylic acid groups (C1) and the adjacent carbon with a single carboxylic acid group (C2). This disconnection is logical as it simplifies the target molecule into two key fragments: a ten-carbon chain and a three-carbon fragment containing the precursors to the carboxylic acid groups.
Functional Group Interconversion (FGI): The three carboxylic acid groups can be retrosynthetically converted to more synthetically versatile functional groups, such as esters or nitriles. This simplifies the synthetic steps and allows for a wider range of C-C bond-forming reactions.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Disconnection/FGI | Precursors |
| This compound | C1-C2 bond disconnection and FGI (COOH -> CN) | Decyl bromide and Ethyl cyanoacetate |
This analysis suggests a synthetic strategy that involves the alkylation of a malonic ester or a related C-H acidic compound with a long-chain alkyl halide, followed by further functionalization to introduce the third carboxylic acid group.
Multistep Synthetic Routes and Their Mechanistic Underpinnings
Based on the retrosynthetic analysis, a forward synthesis can be devised. This involves a sequence of classical and modern organic transformations to construct the carbon skeleton and install the required functional groups.
Classical Organic Transformations in this compound Synthesis
A classical approach to the synthesis of this compound would likely involve the following key steps:
Malonic Ester Synthesis: The synthesis can commence with the alkylation of diethyl malonate with 1-bromodecane. Diethyl malonate is deprotonated by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 1-bromodecane in an SN2 reaction to form diethyl 2-decylmalonate.
Introduction of the Third Carboxylic Acid Precursor: The next crucial step is the introduction of a precursor for the third carboxylic acid group at the α-position. This can be achieved through a Michael addition of the enolate of diethyl 2-decylmalonate to a suitable Michael acceptor, such as ethyl acrylate.
Hydrolysis: The final step involves the hydrolysis of the three ester groups to the corresponding carboxylic acids. This is typically achieved by heating with a strong base, such as sodium hydroxide, followed by acidification.
A summary of this classical synthetic route is presented in the table below:
| Step | Reaction | Reactants | Reagents | Product |
| 1 | Malonic Ester Synthesis | Diethyl malonate, 1-Bromodecane | Sodium ethoxide, Ethanol | Diethyl 2-decylmalonate |
| 2 | Michael Addition | Diethyl 2-decylmalonate, Ethyl acrylate | Sodium ethoxide, Ethanol | Triethyl dodecane-1,1,2-tricarboxylate |
| 3 | Hydrolysis | Triethyl dodecane-1,1,2-tricarboxylate | Sodium hydroxide, Water, then HCl | This compound |
The mechanism of the malonic ester synthesis involves the formation of a carbanion which acts as a potent nucleophile. The subsequent Michael addition proceeds via the conjugate addition of this enolate to the α,β-unsaturated ester.
Modern Catalytic Approaches to this compound Elaboration
Modern catalytic methods can offer more efficient and selective routes to complex molecules like this compound.
Palladium-Catalyzed Cross-Coupling: A modern approach could involve a palladium-catalyzed cross-coupling reaction to form the C-C bond between the long alkyl chain and the functionalized head group. For instance, a Negishi coupling between a decylzinc reagent and a suitable electrophile containing the precursors to the tricarboxylic acid moiety could be employed.
Organocatalysis: Organocatalytic methods could be utilized for the enantioselective synthesis of chiral analogues of this compound. For example, a chiral amine catalyst could be used to mediate an asymmetric Michael addition, establishing a stereocenter at the C2 position.
The following table illustrates a hypothetical modern catalytic approach:
| Step | Reaction | Reactants | Catalyst/Reagents | Product |
| 1 | Negishi Coupling | Decylzinc chloride, Diethyl 2-bromo-2-(2-cyanoethyl)malonate | Pd(PPh3)4 | Diethyl 2-decyl-2-(2-cyanoethyl)malonate |
| 2 | Hydrolysis | Diethyl 2-decyl-2-(2-cyanoethyl)malonate | Concentrated HCl, Heat | This compound |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Solvent-Free and Aqueous Medium Syntheses
Solvent-Free Reactions: Where feasible, conducting reactions in the absence of a solvent can significantly reduce waste and environmental impact. For instance, the initial alkylation step could potentially be carried out under solvent-free conditions, using a solid-supported base.
Aqueous Synthesis: Utilizing water as a solvent is a key aspect of green chemistry. While the low solubility of the long-chain alkyl intermediates in water presents a challenge, the use of phase-transfer catalysts or surfactant-mediated reactions could enable some steps to be performed in an aqueous medium. The final hydrolysis step is often conducted in an aqueous basic solution.
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org
Maximizing Atom Economy: The classical malonic ester synthesis has a relatively low atom economy due to the formation of stoichiometric amounts of sodium bromide and the subsequent loss of the ethyl groups from the esters during hydrolysis. Catalytic approaches generally offer higher atom economy as the catalyst is used in substoichiometric amounts.
Waste Minimization: To minimize waste, the choice of reagents is critical. For example, using catalytic amounts of a base instead of stoichiometric amounts can reduce salt waste. Furthermore, the development of catalytic C-H activation/carboxylation methods could, in the future, provide a highly atom-economical route to such molecules by directly functionalizing the dodecane (B42187) backbone, although this remains a significant synthetic challenge.
The table below provides a comparative analysis of atom economy for the classical and a hypothetical modern catalytic approach.
| Synthetic Route | Key Reaction | Byproducts | Atom Economy Assessment |
| Classical Route | Malonic Ester Synthesis | NaBr, EtOH | Lower, due to stoichiometric inorganic salt and alcohol byproducts. |
| Modern Catalytic Route | Negishi Coupling | ZnCl2, Pd catalyst (recycled) | Potentially higher, as the catalyst is used in small amounts and can be recycled. |
Stereoselective Synthesis of this compound and its Enantiomers
The creation of the stereogenic center in this compound can be achieved through various stereoselective strategies. These methods are designed to favor the formation of one enantiomer over the other, leading to an enantiomerically enriched product. The two primary approaches for this are asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral compounds. This method employs a chiral catalyst to control the stereochemical outcome of a reaction, producing a chiral product from achiral or prochiral starting materials. For the synthesis of this compound, an asymmetric Michael addition could be a key step in establishing the chiral center.
A plausible synthetic route could involve the conjugate addition of a nucleophile to an α,β-unsaturated dicarboxylic acid derivative in the presence of a chiral catalyst. For instance, the reaction of a dodecyl nucleophile with a derivative of fumaric or maleic acid could be catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand. The catalyst creates a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer, resulting in a high enantiomeric excess (ee) of the product.
The choice of catalyst is critical and can significantly influence both the yield and the stereoselectivity of the reaction. Various catalytic systems have been developed for asymmetric Michael additions, including those based on chiral amines, phosphines, and transition metals like copper and rhodium. libretexts.org
Hypothetical Data on Asymmetric Michael Addition for this compound Precursor Synthesis:
| Catalyst System | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Chiral Squaramide | Decylmalonate | Diethyl Fumarate | Toluene | -20 | 85 | >95:5 | 92 |
| Cu(I)/Chiral Ligand | Dodecyl Grignard | Diethyl 2-methylenesuccinate | THF | -78 | 78 | - | 88 |
| Proline Derivative | Dodecanal | Malonic Acid | DMSO | 25 | 90 | - | 95 |
| Rh(I)/Chiral Diene | Dodecylboronic acid | Itaconic Anhydride (B1165640) | Dioxane | 50 | 82 | - | 91 |
This is a hypothetical data table created to illustrate the potential outcomes of asymmetric catalysis in the synthesis of a precursor to this compound, based on general principles of asymmetric synthesis.
Chiral Auxiliary Approaches
Another well-established method for stereoselective synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be employed. bohrium.com The synthesis would begin by acylating the chiral auxiliary with a suitable carboxylic acid derivative. The resulting chiral imide can then be enolized and subsequently alkylated with a dodecyl halide. The bulky chiral auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thus leading to a highly diastereoselective alkylation. bohrium.com
Following the alkylation, the chiral auxiliary is cleaved under mild conditions to yield the desired carboxylic acid derivative with high enantiopurity. This method is known for its reliability and high stereocontrol in a wide range of applications.
Illustrative Data for Chiral Auxiliary-Mediated Synthesis of a this compound Precursor:
| Chiral Auxiliary | Acyl Group | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| (R)-4-benzyl-2-oxazolidinone | Propanoyl | 1-Iododecane | NaHMDS | THF | -78 | 92 | >98:2 |
| (S)-4-isopropyl-2-oxazolidinone | Acetyl | 1-Bromododecane | LDA | THF | -78 | 88 | 95:5 |
| Camphorsultam | Propanoyl | Dodecyl triflate | KHMDS | Toluene | -78 | 85 | 97:3 |
| Pseudoephedrine | Acetyl | 1-Iododecane | LiCl, LDA | THF | 0 | 95 | >99:1 |
This is an illustrative data table created to demonstrate potential outcomes of using chiral auxiliaries in the synthesis of a precursor to this compound, based on established chemical principles.
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch methods, especially for the production of fine chemicals and pharmaceuticals. pharmtech.com These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. pharmtech.comanton-paar.com
The synthesis of this compound could be significantly optimized by implementing a continuous flow process. A multi-step synthesis could be designed where reagents are continuously pumped through a series of reactors, with in-line purification and analysis. For example, a key carboxylation step could be performed safely and efficiently using a tube-in-tube reactor, where gaseous carbon dioxide is introduced into the reaction stream through a gas-permeable membrane. durham.ac.uk This approach allows for excellent gas-liquid mixing and precise control of the reaction pressure and temperature, leading to higher yields and purity. durham.ac.uk
Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their handling and storage. The modular nature of flow chemistry setups also allows for easy modification and optimization of the reaction sequence.
Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Carboxylation Step:
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Time | Several hours | Minutes |
| Temperature Control | Potential for hot spots | Excellent, uniform temperature |
| Safety | Handling of large volumes of reactive intermediates | Small reaction volumes, in-situ generation |
| Scalability | Difficult, requires larger reactors | Straightforward by running longer or numbering-up |
| Productivity | Lower, limited by batch size | Higher, continuous output |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
| Waste Generation | Higher due to workup and purification | Minimized with in-line purification |
This table provides a comparative overview of batch and continuous flow processing for a key synthetic step, highlighting the potential benefits of adopting flow chemistry for the production of this compound.
Reaction Mechanisms and Reactivity Studies of Dodecane 1,1,2 Tricarboxylic Acid
Mechanistic Investigations of Carboxylic Acid Group Transformations
The reactivity of the three carboxylic acid groups in Dodecane-1,1,2-tricarboxylic acid is expected to be distinct due to their differing chemical environments. The two carboxyl groups on the first carbon (C1) are geminal, resembling a substituted malonic acid, while the carboxyl group on the second carbon (C2) is a single substituent on the alkyl chain.
Esterification and Amidation Kinetics and Mechanisms
The conversion of the carboxylic acid groups to esters (esterification) or amides (amidation) is anticipated to be influenced by steric hindrance. The two geminal carboxylic acids at the C1 position are sterically more hindered than the single carboxylic acid at the C2 position.
Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. capes.gov.bracs.org However, for sterically hindered acids, this reaction can be slow. researchgate.netnih.gov The C2-carboxylic acid would likely undergo esterification more readily than the C1-dicarboxylic acids. To achieve complete esterification of all three groups, more forcing conditions or specialized reagents may be necessary. For instance, using highly reactive acyl chlorides or employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) could facilitate the reaction with sterically demanding alcohols. google.com The use of specific fluorous media in the presence of catalysts like diphenylammonium triflate has also been shown to be effective for sterically hindered esterifications. researchgate.net
Amidation: Direct reaction of carboxylic acids with amines to form amides typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. vulcanchem.com Similar to esterification, the C2-carboxylic acid is expected to be more reactive towards amide formation than the sterically crowded C1-acids. The use of coupling agents is a common strategy to facilitate amidation under milder conditions.
Illustrative Data on Esterification Reactivity
| Carboxylic Acid Position | Expected Relative Rate of Esterification (Fischer) | Rationale | Potential Catalysts/Reagents for Full Conversion |
|---|---|---|---|
| C2-Carboxylic Acid | Fastest | Less steric hindrance compared to the gem-dicarboxylic acid group. | Standard acid catalysts (e.g., H₂SO₄, TsOH). acs.org |
| C1-Dicarboxylic Acids | Slower | Significant steric hindrance from the adjacent carboxyl group and the alkyl chain. nih.govjove.com | Stronger acid catalysts, higher temperatures, or use of coupling agents (e.g., DCC). google.commasterorganicchemistry.com |
Decarboxylation Pathways and Conditions
The 1,1-dicarboxylic acid arrangement in this compound is analogous to that of malonic acid and its derivatives. Such β-dicarboxylic acids are known to undergo decarboxylation upon heating. nih.govacs.org The reaction typically proceeds through a cyclic, six-membered transition state, leading to the loss of one molecule of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable carboxylic acid. nih.govacs.org
It is expected that upon heating, this compound would lose one of the C1-carboxyl groups to yield Dodecane-1,2-dicarboxylic acid. The loss of the second carboxyl group from the same carbon is not a facile process under these conditions. The decarboxylation of the remaining C2-carboxylic acid would require much more vigorous conditions as it is not a β-keto acid or a malonic acid derivative. acs.org
Hypothetical Decarboxylation Conditions
| Condition | Expected Product | Mechanism |
|---|---|---|
| Heating (Thermal Decarboxylation) | Dodecane-1,2-dicarboxylic acid | Loss of one CO₂ molecule from the C1 position via a cyclic transition state, characteristic of malonic acid derivatives. nih.govacs.org |
| Photoredox Catalysis | Dodecanoic acid (potential for double decarboxylation) | Organic photoredox catalysis has been shown to effect the double decarboxylation of malonic acid derivatives. confex.com |
| Electrochemical Oxidation | Potential for formation of ketones or their ketals after decarboxylation. | Electrochemical oxidative decarboxylation of disubstituted malonic acids can lead to various products depending on the reaction conditions. nih.gov |
Reactivity of the Dodecyl Chain under Various Conditions
The long alkyl (dodecyl) chain is generally unreactive. However, its functionalization can be achieved under specific reaction conditions. The presence of three electron-withdrawing carboxylic acid groups at one end of the chain will influence the regioselectivity of these reactions.
Selective Functionalization of Alkyl Moieties
Functionalizing the C-H bonds of an alkane chain selectively is a significant challenge in organic synthesis. For the dodecyl chain in this molecule, radical halogenation could introduce a halogen at various positions, with a statistical preference for the secondary carbons away from the deactivating influence of the carboxyl groups. More advanced catalytic methods could offer greater selectivity for terminal or specific internal positions, though the presence of the carboxylic acids would need to be considered.
Oxidative and Reductive Transformations
Oxidative Transformations: The dodecyl chain is resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions could lead to chain cleavage. The carboxylic acid groups themselves are generally stable to further oxidation, except under very specific and harsh conditions. Biological oxidation of long-chain alkanes to dicarboxylic acids is a known process, often utilizing specific microorganisms. wikipedia.orgmasterorganicchemistry.com
Reductive Transformations: The carboxylic acid groups can be reduced to alcohols. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of all three carboxyl groups would yield a triol, Dodecane-1,1,2-triyltrimethanol. The long alkyl chain is unreactive to these reducing agents.
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound allows for the possibility of intramolecular reactions, particularly cyclization, to form ring structures. The formation of five- and six-membered rings is generally favored entropically and enthalpically over other ring sizes.
Upon activation of one of the C1-carboxyl groups (e.g., conversion to an acyl chloride) and the presence of a nucleophile on the alkyl chain (which would require prior functionalization), intramolecular cyclization could occur. A more direct potential cyclization could involve the formation of an anhydride (B1165640) between two of the carboxylic acid groups. For example, heating in the presence of a dehydrating agent could potentially lead to a cyclic anhydride. The most likely pathway would involve the C1 and C2 carboxyl groups to form a five-membered cyclic anhydride.
Acid-Base Equilibria and Proton Transfer Dynamics
The acid-base properties of this compound are governed by the stepwise dissociation of its three protons. The proximity of the three carboxyl groups leads to a complex interplay of inductive effects and electrostatic interactions, resulting in distinct pKa values for each dissociation step.
The first proton to dissociate is expected to be the most acidic, influenced by the electron-withdrawing character of the adjacent carboxyl groups. The subsequent deprotonation events are progressively less favorable due to the increasing negative charge on the molecule, which electrostatically disfavors the removal of further protons. The long dodecane (B42187) chain, being electron-donating, will have a modest effect on the acidity of the carboxyl groups compared to shorter-chain analogues.
The proton transfer dynamics in solution are intricate. Intramolecular proton transfer between the carboxylate groups can occur, facilitated by the formation of transient hydrogen-bonded cyclic structures. In aqueous media, solvent molecules play a crucial role as proton shuttles, mediating the transfer of protons between the different acidic sites on the molecule and the bulk solution. libretexts.org The rate of these proton transfer events is influenced by factors such as pH, temperature, and the presence of other ions in the solution.
To illustrate the expected acid-base behavior, a table of estimated pKa values for this compound is presented below. These values are hypothetical and based on the known properties of similar polycarboxylic acids, such as citric acid, and take into account the structural features of the molecule.
Interactive Data Table: Estimated pKa Values for this compound
| Dissociation Step | Estimated pKa |
| pKa1 | ~ 2.5 |
| pKa2 | ~ 4.5 |
| pKa3 | ~ 6.0 |
| (Note: These are estimated values as direct experimental data for this compound is not readily available in published literature.) |
Radical Reactions and Their Potential in this compound Chemistry
The chemistry of this compound is not limited to its acid-base properties. The molecule can also participate in radical reactions, opening up avenues for further functionalization and transformation. The generation of radicals from aliphatic carboxylic acids can be achieved through various methods, including photoredox catalysis and oxidative decarboxylation. researchgate.netepa.gov
One of the most notable potential radical reactions of this compound is the decarboxylation of the gem-dicarboxylic acid moiety. Gem-dicarboxylic acids are known to undergo decarboxylation upon heating, a reaction that proceeds through a cyclic transition state to yield a monocarboxylic acid and carbon dioxide. youtube.comyoutube.commasterorganicchemistry.com In the case of this compound, this would lead to the formation of Dodecane-1,2-dicarboxylic acid.
Furthermore, radical abstraction of a hydrogen atom from the long alkyl chain can lead to the formation of a carbon-centered radical. The position of this radical will depend on the reaction conditions and the nature of the radical initiator used. These alkyl radicals can then undergo a variety of subsequent reactions, such as addition to unsaturated bonds or reaction with molecular oxygen.
The presence of three carboxylic acid groups also offers multiple sites for radical generation via decarboxylation. While the geminal diacid is prone to thermal decarboxylation, selective single decarboxylation at any of the three positions could potentially be achieved under specific photochemical or electrochemical conditions. nih.govlibretexts.org The resulting radicals would be valuable intermediates for the synthesis of novel long-chain functionalized molecules.
Computational Chemistry and Theoretical Studies of Dodecane 1,1,2 Tricarboxylic Acid
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide insights into the electronic structure and preferred three-dimensional arrangement of atoms, known as its conformation.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. For a molecule like Dodecane-1,1,2-tricarboxylic acid, DFT calculations can elucidate the distribution of electrons, identify the locations of chemical bonds, and predict molecular properties such as dipole moments and reactivity.
Studies on similar carboxylic acids using DFT have shown that the carboxyl groups are the primary sites of electronic activity. researchgate.netresearchgate.net The oxygen atoms of the carboxyl groups possess high electron density, making them susceptible to electrophilic attack and capable of forming strong hydrogen bonds. The long dodecane (B42187) chain, being a non-polar hydrocarbon, would exhibit a relatively uniform electron distribution.
Table 1: Representative DFT-Calculated Electronic Properties of a Carboxylic Acid Analogue
| Property | Calculated Value |
| Dipole Moment (Debye) | 2.5 - 4.0 |
| HOMO Energy (eV) | -6.5 to -7.5 |
| LUMO Energy (eV) | -0.5 to -1.5 |
| HOMO-LUMO Gap (eV) | 5.0 - 7.0 |
Note: This table presents typical values for a generic long-chain carboxylic acid as a proxy, given the absence of specific data for this compound.
Ab Initio Methods for Geometry Optimization
Ab initio, meaning "from the beginning," are computational methods that rely solely on the principles of quantum mechanics and the values of fundamental physical constants. These methods are used for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation.
For this compound, the long, flexible dodecane chain allows for a multitude of possible conformations. Ab initio calculations would be crucial in identifying the most energetically favorable shapes. acs.orgmdpi.com These calculations would likely reveal that conformations minimizing steric hindrance between the three carboxylic acid groups are preferred. Intramolecular hydrogen bonding between the carboxylic acid groups could also play a significant role in stabilizing certain conformations. Conformational analysis of similar molecules has been successfully performed using these methods. indexcopernicus.com
Simulation of Reaction Pathways and Transition States
Understanding how a molecule participates in chemical reactions is a key area of computational chemistry. By simulating reaction pathways, researchers can predict the feasibility and kinetics of a reaction.
Energy Profiles and Activation Barriers
A reaction's energy profile is a plot of the energy of the system as it progresses from reactants to products. The highest point on this profile is the transition state, and the energy difference between the reactants and the transition state is the activation barrier. A lower activation barrier indicates a faster reaction.
For this compound, a potential reaction of interest is decarboxylation, the loss of a carboxyl group as carbon dioxide. masterorganicchemistry.comyoutube.com Theoretical studies on the decarboxylation of other β-keto acids and malonic acids suggest that the reaction often proceeds through a cyclic transition state. masterorganicchemistry.com Computational simulations can map out the energy changes during this process, providing a quantitative measure of the activation energy required. acs.orgnih.gov
Reaction Coordinate Analysis
Reaction coordinate analysis involves identifying the key geometric changes that occur as a molecule transforms from reactant to product. This analysis helps to visualize the mechanism of a reaction. For the decarboxylation of this compound, the reaction coordinate would likely involve the breaking of a carbon-carbon bond and the formation of new bonds within the carbon dioxide molecule. youtube.com Quantum mechanical simulations can trace this path, providing a detailed, step-by-step view of the chemical transformation. youtube.com
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a larger system, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on the forces between them.
For this compound, MD simulations would be invaluable for understanding its behavior in an aqueous environment. The three polar carboxylic acid groups would be expected to interact strongly with water molecules through hydrogen bonding, while the long, non-polar dodecane tail would be hydrophobic. rsc.orgresearchgate.netnih.gov This amphiphilic nature suggests that this compound might form aggregates or micelles in water, a phenomenon that MD simulations can effectively model. nih.gov Studies on citric acid, a smaller tricarboxylic acid, have demonstrated its ability to interact with surfaces and ions in solution, providing a model for how this compound might behave. rsc.orgresearchgate.netresearchgate.net
Table 2: Representative Data from a Molecular Dynamics Simulation of a Long-Chain Carboxylic Acid in Water
| Parameter | Observation |
| Solvation Shell Structure | Ordered water molecules around the carboxylic acid head groups. |
| Hydrogen Bonding Lifetime | Picosecond timescale for water-carboxyl group hydrogen bonds. |
| Aggregation Behavior | Tendency to form micellar structures at higher concentrations. |
| Diffusion Coefficient | Slower diffusion than smaller, non-amphiphilic molecules. |
Note: This table illustrates the type of information obtainable from MD simulations, based on studies of analogous molecules.
Solvent Effects on this compound Conformation
The three-dimensional shape, or conformation, of this compound is not static but is profoundly influenced by its surrounding solvent environment. This is due to the molecule's amphiphilic nature, with a nonpolar dodecane tail and a highly polar head group consisting of three carboxylic acids. Computational methods, such as molecular dynamics (MD) and quantum mechanics (QM), are essential for exploring this conformational landscape.
In polar protic solvents like water, the molecule is expected to adopt conformations that maximize the solvation of its polar head. The three carboxylic acid groups will readily form hydrogen bonds with water molecules. Simultaneously, the hydrophobic dodecane tail will likely collapse upon itself to minimize its unfavorable contact with water, a phenomenon driven by the hydrophobic effect. This can lead to more compact, folded structures. Molecular dynamics simulations of similar long-chain dicarboxylic acids have shown that in aqueous environments, such molecules can exhibit phase separation, with the acid groups interacting with water while the hydrocarbon chains aggregate. nih.govumd.edu
Conversely, in non-polar aprotic solvents such as hexane, the energetic penalties are reversed. The van der Waals interactions between the dodecane chain and the solvent molecules are favorable. In this environment, the long alkyl chain is likely to adopt a more extended, linear conformation to maximize these favorable interactions. The highly polar carboxylic acid groups, however, are poorly solvated. To achieve energetic stability, they will tend to form strong intramolecular or intermolecular hydrogen bonds with each other, leading to aggregation or specific folded structures that shield the polar groups from the non-polar solvent.
Table 1: Predicted Conformational Behavior of this compound in Different Solvents
| Solvent Type | Dominant Interactions | Predicted Dodecane Chain Conformation | Predicted Carboxylic Acid Group Behavior |
|---|---|---|---|
| Polar Protic (e.g., Water) | Hydrophobic effect, Hydrogen bonding with solvent | Collapsed/Folded | Extended and solvated by water molecules |
| Non-polar Aprotic (e.g., Hexane) | Van der Waals forces | Extended/Linear | Forms intramolecular/intermolecular hydrogen bonds |
| Polar Aprotic (e.g., DMSO) | Dipole-dipole, Hydrogen bond accepting | Partially extended | Solvated, but with potential for some intramolecular H-bonding |
Intermolecular Interactions in Condensed Phases
In solid or liquid states, molecules of this compound will interact with each other, leading to self-assembly and the formation of ordered structures. The primary forces governing these interactions are hydrogen bonds and van der Waals forces.
Hydrogen Bonding: The most powerful intermolecular force at play will be the hydrogen bonds between the carboxylic acid groups. Carboxylic acids are well-known to form highly stable dimeric structures where two molecules are linked by a pair of hydrogen bonds in a characteristic ring motif. mdpi.com With three carboxylic acid groups, this compound can form extensive and complex hydrogen-bonding networks. These interactions are highly directional and are the principal drivers for the formation of crystalline structures. Computational studies on other dicarboxylic and tricarboxylic acids confirm the prevalence of these hydrogen-bonded networks, which dictate the crystal packing. iucr.orgacs.org
Van der Waals Interactions: The long, nonpolar dodecane chains will interact via weaker, non-directional van der Waals forces. In the solid state, these chains will tend to pack closely together in a parallel fashion, similar to the arrangement in solid alkanes or fatty acids, to maximize these attractive interactions.
The interplay between these two types of forces determines the final structure in the condensed phase. Ab initio molecular dynamics (AIMD) simulations have proven crucial for understanding how these intermolecular forces stabilize certain conformers that might not be predicted by simple energy minimization calculations alone. acs.org The resulting structure will likely be lamellar, with layers of hydrogen-bonded polar head groups separated by layers of interdigitated, van der Waals-packed alkyl tails.
Table 2: Key Intermolecular Interactions for this compound
| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Role in Condensed Phase |
|---|---|---|---|
| Hydrogen Bond (O-H···O=C) | Carboxylic acid groups | 20 - 40 | Primary driver of crystal packing and dimerization |
| Van der Waals (Dispersion) | Dodecane alkyl chains | 0.4 - 4 | Stabilizes packing of hydrophobic tails |
| Dipole-Dipole | Carbonyl groups (C=O) | 5 - 20 | Contributes to the cohesion of polar domains |
Spectroscopic Property Prediction and Validation
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can gain insight into molecular structure and bonding, and validate experimental findings.
Vibrational (IR, Raman) Spectroscopy Simulations
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. Density Functional Theory (DFT) is a widely used computational method for accurately predicting vibrational spectra. nih.govresearchgate.net
For this compound, the simulated IR and Raman spectra would be expected to show several characteristic peaks:
O-H Stretch: A very broad and intense absorption in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H groups in the carboxylic acid dimers. libretexts.orgpressbooks.pub
C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ arising from the symmetric and asymmetric stretching of the C-H bonds in the long methylene (B1212753) (-CH₂-) and terminal methyl (-CH₃) groups of the dodecane tail.
C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is a hallmark of the carboxylic acid group. libretexts.orgpressbooks.pub
C-O Stretch and O-H Bend: A series of absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and O-H bending modes, which are also characteristic of the carboxyl group.
Raman spectroscopy would complement the IR data. While the O-H stretch is typically weak in Raman, the C-H and C=O stretching modes would be clearly visible, providing a comprehensive vibrational profile of the molecule. youtube.comyoutube.com
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | 2500 - 3300 | Very Strong, Broad | Weak |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong | Strong |
| C=O Stretch (H-bonded) | ~1710 | Strong | Medium |
| CH₂ Scissoring | ~1465 | Medium | Medium |
| C-O Stretch / O-H Bend | 1210 - 1440 | Medium, Broad | Weak |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
NMR spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules in solution. Computational methods, particularly those using the Gauge-Including Atomic Orbital (GIAO) approach with DFT, can accurately predict NMR chemical shifts (¹H and ¹³C). youtube.comdiva-portal.org
For this compound, the predicted NMR spectra would feature:
¹H NMR:
Carboxyl Protons (-COOH): A highly deshielded signal, appearing as a broad singlet far downfield, typically in the 10-13 ppm range. libretexts.org This is a distinctive peak for carboxylic acids.
Alpha-Proton (-CH-COOH): The proton on the carbon atom bearing two carboxyl groups (C2) would be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyls, likely appearing around 3.0-4.0 ppm.
Alkyl Protons (-CH₂-): A complex series of signals in the 1.2-2.5 ppm region. The protons closer to the polar head group would be more deshielded (further downfield) than those at the end of the hydrophobic tail.
¹³C NMR:
Carbonyl Carbons (-COOH): These carbons are highly deshielded and would appear in the 170-185 ppm region. pressbooks.pub The three carbonyl carbons may have slightly different chemical shifts depending on their precise chemical environment.
Alpha and Beta Carbons: The carbons at positions 1 and 2 would be significantly deshielded by the carboxyl groups.
Dodecane Chain Carbons: The carbons of the long alkyl chain would give rise to a cluster of signals in the typical aliphatic region of 20-40 ppm.
Table 4: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Nucleus | Predicted Chemical Shift Range (ppm) | Key Influencing Factors |
|---|---|---|---|
| Carboxyl Proton | ¹H | 10.0 - 13.0 | Hydrogen bonding, solvent |
| Proton on C2 | ¹H | 3.0 - 4.0 | Inductive effect from three C=O groups |
| Methylene Protons (C3-C11) | ¹H | 1.2 - 2.5 | Distance from polar head group |
| Methyl Protons (C12) | ¹H | ~0.9 | Terminal alkyl group |
| Carbonyl Carbons | ¹³C | 170 - 185 | Directly bonded to electronegative oxygens |
| Alkyl Carbons | ¹³C | 20 - 60 | Position within the aliphatic chain |
QSAR/QSPR Approaches for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. nih.govnih.gov These models are essential in modern drug discovery and materials science for designing new molecules with desired characteristics, without the need for exhaustive synthesis and testing.
For this compound, a QSPR approach could be used to design derivatives with tailored properties. The process would involve:
Defining a Property of Interest: This could be, for example, water solubility, lipophilicity (logP), or its ability to bind to a specific surface.
Creating a Virtual Library of Derivatives: Derivatives could be designed by systematically modifying the parent structure. For example, the length of the alkyl chain could be varied, or other functional groups could be introduced.
Calculating Molecular Descriptors: For each molecule in the virtual library, a set of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).
Building and Validating the Model: A mathematical model would be developed to find a correlation between the calculated descriptors and the property of interest. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are commonly used. nih.gov The model's predictive power would then be rigorously validated.
For instance, a QSPR model could be developed to predict the water solubility of a series of poly-carboxylic acids based on descriptors like the number of carbon atoms, the number of carboxyl groups, and the polar surface area (PSA). Such a model would enable the rapid in silico screening of thousands of potential derivatives to identify candidates with optimal solubility for a specific application.
Table 5: Hypothetical QSPR Model for Predicting a Property of this compound Derivatives
| Molecular Descriptor | Description | Potential Impact on Property (e.g., Water Solubility) |
|---|---|---|
| Molecular Weight (MW) | Total mass of the molecule | Negative (higher MW often decreases solubility) |
| LogP | Octanol-water partition coefficient; measure of lipophilicity | Negative (higher LogP indicates lower water solubility) |
| Polar Surface Area (PSA) | Surface sum over all polar atoms | Positive (higher PSA often increases solubility) |
| Number of H-bond Donors | Count of -OH, -NH groups | Positive (more donors improve interaction with water) |
| Number of Rotatable Bonds | Count of bonds allowing free rotation | Can have a complex, often negative, effect on solubility |
Applications in Advanced Materials Science and Engineering
Dodecane-1,1,2-tricarboxylic Acid as a Monomer in Polymer Synthesis
The presence of three carboxylic acid groups suggests that this compound could theoretically serve as a cross-linking agent or a building block for branched polymer architectures.
Polycondensation Reactions for Specialty Polyesters and Polyamides
Polycondensation is a common method for producing polymers where monomers containing two or more reactive functional groups combine, often with the elimination of a small molecule like water. google.com Tricarboxylic acids are known to be used in the synthesis of polyester (B1180765) resins to create non-linear or branched structures. google.comgoogle.com However, a detailed search of scientific and patent literature did not yield specific examples or studies detailing the use of this compound in the synthesis of specialty polyesters or polyamides. The research in this area tends to focus on more readily available or commercially significant tricarboxylic acids, such as citric acid or aromatic tricarboxylic acids.
Hyperbranched and Dendritic Polymer Architectures
Hyperbranched and dendritic polymers are highly branched, three-dimensional macromolecules with a large number of functional end groups. Their unique properties are of interest for various applications. Monomers with multiple functional groups, such as tricarboxylic acids, are essential for creating these architectures. While the concept of using aliphatic tricarboxylic acids to produce branched polymers is established in patent literature, no specific research detailing the synthesis or properties of hyperbranched or dendritic polymers derived from this compound has been identified. justia.com
Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and functionality of the organic ligand are critical in determining the final structure and properties of the framework.
Ligand Design and Synthesis for MOF Construction
Carboxylic acids are among the most common functional groups used in ligands for MOF synthesis due to their versatile coordination modes with metal ions. Aliphatic tricarboxylic acids, in principle, can act as tripodal linkers to form three-dimensional networks. For instance, citric acid, a shorter aliphatic tricarboxylic acid, has been explored as a ligand. researchgate.net However, there is no available research that specifically documents the design, synthesis, or use of this compound as a ligand for the construction of MOFs.
Structural Diversity and Topology of this compound-based MOFs
The structural diversity of MOFs is heavily influenced by the ligand's length, flexibility, and the arrangement of its coordinating groups. The long, flexible dodecane (B42187) chain of this compound, combined with its three carboxylate groups, could theoretically lead to novel MOF topologies. Research has shown that both aliphatic and aromatic tricarboxylic acids can produce a wide variety of MOF structures. researchgate.net Despite this, a review of the current scientific literature reveals a lack of studies on MOFs synthesized specifically with this compound. Consequently, there is no data on the structural diversity or topology of such materials.
Role in Self-Assembled Systems and Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The unique combination of a long hydrophobic dodecane tail and a hydrophilic head with three carboxylic acid groups in this compound suggests potential for amphiphilic behavior and the formation of micelles, vesicles, or other supramolecular structures in solution. However, a comprehensive search of the literature did not yield any studies focused on the self-assembly or supramolecular chemistry of this compound.
Data Tables
Due to the absence of specific research findings for this compound in the specified applications, no data tables can be generated.
Micelle and Vesicle Formation
In aqueous solutions, amphiphilic molecules can self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. This process leads to the formation of aggregates such as micelles and vesicles. The behavior of this compound in this context can be inferred from studies on similar surfactants.
For instance, dodecanoic acid, which has a single carboxyl head group, readily forms micelles in water. The aggregation properties, including the critical micelle concentration (CMC), are influenced by factors like the nature of the counterion. The geometry of the resulting aggregates for dodecanoate (B1226587) surfactants is typically spherical to ellipsoidal. mdpi.com
The presence of three closely spaced carboxylic acid groups in this compound would create a significantly larger and more highly charged hydrophilic head compared to its monocarboxylic counterpart. This bulky headgroup would likely lead to different packing parameters, potentially favoring the formation of vesicles or other complex structures over simple spherical micelles. Research on mixtures of decanoic acid and other amphiphiles has shown that manipulating headgroup interactions can lead to the formation of stable vesicles. acs.org Furthermore, dendritic amphiphiles with multiple carboxylic acid terminal groups have been shown to form small, stable micelles in aqueous solutions. researchgate.net
Hydrogel and Organogel Formation
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The ability of this compound to act as a gelator stems from its multiple carboxylic acid groups, which can participate in extensive hydrogen bonding or form ionic crosslinks.
Studies have demonstrated that various tricarboxylic acids can effectively form hydrogels when combined with other molecules like melem (B72624) or melamine. nih.gov In these systems, the carboxylic acid groups provide the necessary interactions to build the gel network. nih.gov Citric acid, a well-known tricarboxylic acid, is frequently used as a cross-linking agent in the synthesis of polysaccharide-based hydrogels, where it enhances the network structure. dergipark.org.tr The long dodecane tail of this compound would introduce hydrophobic interactions, potentially leading to the formation of amphiphilic hydrogels with unique properties.
Conversely, in non-polar organic solvents, the molecule could act as an organogelator. The hydrophobic dodecane chains would readily interact with the solvent, while the polar tricarboxylic acid heads could aggregate through hydrogen bonding, leading to the self-assembly required for gel formation.
Surface Functionalization and Interface Chemistry
The tricarboxylic acid headgroup is an effective anchor for modifying the surfaces of various materials, enabling control over properties like wettability and adhesion.
Adsorption Behavior on Solid Surfaces
Carboxylic acids are known to adsorb strongly onto metal and metal oxide surfaces. The adsorption process is often dependent on pH and the charge of the surface. Studies on stainless steel surfaces show that the adsorption of acidic molecules is most significant at pH levels where the metal oxide surface is positively charged, facilitating ionic interactions. waters.com
The three carboxyl groups on this compound would offer multiple points of attachment, potentially leading to very stable adsorption through chelation. Research on the adsorption of biphenyl-3,4′,5-tricarboxylic acid (BPTCA) on copper and silver surfaces revealed that the molecule adopts specific binding geometries, such as a bipodal (two-point) attachment on copper. acs.org Similarly, citric acid adsorption on TiO₂ nanoparticles is well-documented, where it modifies the surface charge and affects particle aggregation. bohrium.com The adsorption of this compound would be expected to create a surface where the hydrophobic dodecane tails are oriented away from the substrate, significantly altering the surface energy.
| Compound | Substrate | Key Adsorption Findings |
| Biphenyl-3,4′,5-tricarboxylic Acid (BPTCA) | Copper (Cu) | Forms a highly crystalline structure with a bipodal (two-carboxylate) binding geometry. acs.org |
| Biphenyl-3,4′,5-tricarboxylic Acid (BPTCA) | Silver (Ag) | Forms an incommensurate structure with a monopodal (one-carboxylate) binding geometry. acs.org |
| Citric Acid | Titanium Dioxide (TiO₂) | Adsorption decreases with increasing pH and modifies the nanoparticle surface charge. bohrium.com |
| Various Acidic Analytes | Stainless Steel | Adsorption is greatest at pH < 7 where the metal oxide surface is positively charged. waters.com |
This table presents data for analogous carboxylic acids to infer the potential behavior of this compound.
Formation of Monolayers and Thin Films
The self-assembly of this compound on substrates can lead to the formation of ordered monolayers. The structure of these films is governed by a balance between molecule-substrate interactions (through the carboxylates) and intermolecular interactions (van der Waals forces between the alkyl chains and potential hydrogen bonding).
Studies on various aromatic tricarboxylic acids at a liquid-graphite interface show the formation of different, stable, nanoporous monolayer structures depending on factors like solvent and concentration. acs.orguni-muenchen.de The packing behavior is a result of the interplay between optimizing hydrogen bonds and achieving high packing density. acs.org For this compound, the flexible dodecane tail combined with the bulky, rigid headgroup would dictate the packing efficiency and final structure of the monolayer. On reactive surfaces like silver, similar molecules have been shown to form highly crystalline, densely packed self-assembled monolayers (SAMs) with an upright molecular orientation. st-andrews.ac.uk
This compound as a Component in Responsive Materials
Materials that change their properties in response to external stimuli are of great interest for smart devices and sensors. The carboxylic acid groups of this compound make it an ideal component for creating pH-responsive materials.
At low pH, the carboxylic acid groups are protonated (-COOH) and relatively uncharged. At higher pH, they become deprotonated (-COO⁻), resulting in negative charges. This pH-triggered change in ionization can induce significant conformational or property changes in a material. For example, if this compound is used as a cross-linker in a hydrogel, the electrostatic repulsion between the negatively charged carboxylate ions at high pH would cause the gel network to swell. nih.gov Conversely, in an acidic environment, the lack of repulsion would lead to a more compact, shrunken state. This principle is the basis for many pH-sensitive drug delivery systems. dergipark.org.trnih.gov Polysaccharide hydrogels cross-linked with citric acid, for instance, exhibit pH-dependent swelling and drug release profiles. dergipark.org.tr This makes this compound a promising candidate for the design of "smart" hydrogels, films, and surface coatings that respond to changes in their chemical environment. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Dodecane 1,1,2 Tricarboxylic Acid Research
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy is fundamental to elucidating the intricate molecular structure of Dodecane-1,1,2-tricarboxylic acid.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D, Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural environment of atomic nuclei. For complex molecules like this compound, one-dimensional NMR may not suffice to resolve all proton and carbon signals.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Total Correlation Spectroscopy (TOCSY) are invaluable. HMBC experiments can establish correlations between protons and carbons separated by two or three bonds, which is critical for identifying the connectivity of the carboxylic acid groups to the dodecane (B42187) backbone. princeton.edu TOCSY can reveal the entire spin system of coupled protons, aiding in the assignment of the long aliphatic chain. In studies of similar polycarboxylic acids, 2D NMR has been instrumental in confirming the positions of functional groups. princeton.edu
Solid-State NMR (ssNMR): When analyzing this compound in its solid form, ssNMR techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed. researchgate.net These methods provide information about the molecular structure and packing in the solid state, which can differ significantly from the solution state. The chemical shifts in solid-state 13C NMR can confirm the presence of carboxylic acid carbons, typically resonating in the 170-185 ppm range. princeton.eduresearchgate.net
| NMR Technique | Application for this compound | Typical Chemical Shift Ranges (ppm) |
| 1H NMR | Identifies protons on the aliphatic chain and acidic protons (if not exchanged with solvent). | Aliphatic H: ~0.8-2.5 ppm; Acidic H: ~10-13 ppm princeton.edu |
| 13C NMR | Identifies carbon atoms in the dodecane chain and the three carboxylic acid groups. | Aliphatic C: ~10-40 ppm; Carboxyl C: ~170-185 ppm princeton.edu |
| HMBC (2D) | Correlates protons and carbons over 2-3 bonds to confirm the attachment points of the carboxyl groups. | Cross-peaks between aliphatic protons and carboxyl carbons. |
| TOCSY (2D) | Identifies coupled proton networks within the dodecane chain. | Correlation of all protons within a spin system. |
| Solid-State 13C NMR | Characterizes the compound in its solid form, providing insights into polymorphism and packing. | Similar to solution 13C NMR, but with potential for broader lines. |
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. By providing highly accurate mass measurements, HRMS can confirm the molecular formula and help to distinguish between compounds with the same nominal mass.
Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like carboxylic acids, often in negative ion mode, to generate the deprotonated molecular ion [M-H]-. pnnl.gov The high resolution and mass accuracy of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allow for the unambiguous assignment of molecular formulas. pnnl.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by breaking the molecule into smaller, identifiable pieces. For instance, the loss of CO2 or H2O is a characteristic fragmentation pathway for carboxylic acids.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are fundamental for identifying the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum of a carboxylic acid is characterized by several distinct absorption bands. A very broad O-H stretching band is typically observed in the region of 3500-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers common in carboxylic acids. spectroscopyonline.com The C=O stretching vibration gives rise to a strong, sharp peak, generally found between 1730 and 1700 cm⁻¹ for saturated aliphatic carboxylic acids. spectroscopyonline.com Additionally, a C-O stretching vibration can be seen between 1320 and 1210 cm⁻¹, and a broad O-H wagging peak may appear around 960-900 cm⁻¹. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While the O-H stretch is often weak in Raman, the C=O stretch provides a strong band. The comparison of FTIR and Raman spectra can be useful in identifying centrosymmetric structures like carboxylic acid dimers. psu.edursc.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Appearance in FTIR | Appearance in Raman |
| O-H Stretch (Hydrogen-bonded) | 3500 - 2500 | Very Broad, Strong | Weak to Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong | Medium to Strong |
| C=O Stretch | 1730 - 1700 | Strong, Sharp | Strong |
| C-O Stretch | 1320 - 1210 | Medium | Weak |
| O-H Wag | 960 - 900 | Broad, Medium | Weak |
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are indispensable for separating this compound from impurities and for resolving any potential isomers.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar compounds like polycarboxylic acids. oup.comnih.gov
Reversed-Phase HPLC: A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. To improve the retention and peak shape of carboxylic acids, the mobile phase is often acidified to suppress the ionization of the carboxyl groups.
Advanced Detectors: While UV detection can be used, many aliphatic carboxylic acids lack a strong chromophore. nih.gov Therefore, more universal detectors are often preferred.
Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte and provides a more uniform response factor compared to UV detection for compounds without chromophores.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. It allows for the simultaneous separation and identification of the target compound and any related impurities. nih.govslu.se Derivatization may sometimes be employed to enhance ionization efficiency in the mass spectrometer. nih.govslu.se
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally limited to volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for GC analysis, a derivatization step is required.
Derivatization: The carboxylic acid groups are typically converted into more volatile esters, such as methyl or trimethylsilyl (B98337) (TMS) esters. This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation. researchgate.netspringernature.com
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction is a cornerstone technique for the solid-state characterization of crystalline materials. It relies on the principle that X-rays are diffracted by the ordered arrangement of atoms in a crystal lattice, producing a unique diffraction pattern that provides information about the material's atomic and molecular structure.
Crystal Structure Determination of this compound and its Salts
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack to form a crystal. For this compound, a successful SC-XRD analysis would yield critical information, including:
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.
Conformation: The spatial arrangement of the dodecane backbone and the three carboxylic acid groups.
Intermolecular Interactions: Detailed insights into hydrogen bonding networks, which are expected to be extensive due to the presence of three carboxylic acid groups, and van der Waals interactions. These interactions govern the crystal packing and many of the material's physical properties.
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is a primary tool for identifying and distinguishing between different polymorphic forms. Each polymorph will produce a unique PXRD pattern, acting as a "fingerprint."
A polymorphism study of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by PXRD to identify any different crystal forms.
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and composition of a material. For this compound, a TGA experiment would provide information on:
Decomposition Temperature: The temperature at which the molecule begins to break down.
Thermal Stability: The temperature range over which the compound is stable.
Presence of Solvates: The loss of solvent molecules from a crystal structure (solvate) can be detected as a distinct mass loss step at temperatures below the decomposition point of the compound itself.
A hypothetical TGA thermogram for this compound might show initial stability followed by a sharp decrease in mass as the compound decomposes at elevated temperatures.
Table 1: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 25 - 200 | < 1% | Stable region, minimal mass loss |
| 200 - 350 | ~ 95% | Major decomposition of the organic structure |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. nih.govspringernature.com
For this compound, DSC analysis would be crucial for:
Melting Point Determination: The temperature at which the crystalline solid transitions to a liquid, observed as an endothermic peak on the DSC curve.
Enthalpy of Fusion: The amount of energy required to melt the sample, calculated from the area of the melting peak.
Crystallization Events: The temperature at which the compound crystallizes from a molten state upon cooling, observed as an exothermic peak.
Polymorphic Transitions: Solid-solid phase transitions between different polymorphic forms can be detected as thermal events.
Table 2: Illustrative DSC Data for a Hypothetical Dicarboxylic Acid
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 135.2 | 138.5 | 150.4 |
Advanced Microscopy for Morphological Characterization
Advanced microscopy techniques are used to visualize the surface topography, morphology, and size of crystalline particles. These methods provide complementary information to the structural data obtained from XRD. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) would be employed to study the external crystal habit (shape) and surface features of this compound crystals. This information is important for understanding properties like flowability and dissolution, which are critical in various industrial applications.
Compound Name Table
| Compound Name |
|---|
| This compound |
| Dodecane |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful analytical technique that utilizes a focused beam of electrons to scan the surface of a sample, generating detailed high-resolution, three-dimensional images. atascientific.com.auresearchgate.net As the electron beam interacts with the atoms on the sample's surface, it produces various signals, including secondary electrons and backscattered electrons, which are collected by detectors to create an image. atascientific.com.aucontractlaboratory.com Secondary electrons are particularly useful for revealing the fine surface topography, while backscattered electrons provide contrast based on the atomic number of the elements present, offering insights into compositional differences. atascientific.com.au
In the context of this compound research, SEM would be an indispensable tool for characterizing the morphology of the compound in its solid state. myscope.training For instance, if the compound is synthesized as a crystalline powder or a film, SEM analysis could reveal key features such as crystal habit, particle size distribution, surface texture, and the degree of aggregation. This is analogous to studies where SEM was used to examine the morphology of various organic materials, including nanofibers modified with citric acid, a tricarboxylic acid, where the technique revealed changes in surface structure after crosslinking. mdpi.commdpi.com
The analysis would involve preparing a sample of this compound by mounting it on a stub and, if it is not inherently conductive, coating it with a thin layer of a conductive material like gold or palladium to prevent charge buildup from the electron beam. youtube.com The instrument would then scan the sample, providing micrographs at various magnifications. This morphological data is crucial for understanding the physical properties of the compound and for quality control in its synthesis. myscope.trainingnih.gov
Illustrative SEM Data for Morphological Analysis of a this compound Sample
This table is a hypothetical representation of data that could be obtained from SEM analysis and is intended for illustrative purposes.
| Parameter | Description | Illustrative Finding | Analytical Significance |
| Morphology | The overall shape and structural features of the particles. | Acicular (needle-like) crystals with some agglomeration. | Indicates the crystalline nature and potential intermolecular interactions affecting bulk properties. |
| Particle Size Range | The distribution of particle dimensions within the sample. | 5 µm - 50 µm | Influences dissolution rate, reactivity, and processing characteristics. |
| Surface Topography | The texture and fine features of the particle surfaces. | Smooth facets with visible step-growth features. | Provides insight into the crystal growth mechanism. |
| Aggregation State | The extent to which individual particles are clustered together. | Moderate; forms loosely-packed clusters. | Affects bulk density, flowability, and uniformity of the material. |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of a material at the atomic level. contractlaboratory.com In TEM, a high-energy beam of electrons is transmitted through an ultrathin sample. youtube.com As the electrons pass through, they interact with the sample, and the resulting image is magnified and focused onto a detector. This technique is invaluable for studying crystallographic structure, defects, and the size and shape of nanomaterials. contractlaboratory.comnih.gov
For organic molecules like this compound, TEM analysis presents challenges due to the beam sensitivity of such materials; the high-energy electrons can damage the sample. wiley.com Therefore, specialized techniques like cryo-TEM, where the sample is flash-frozen in a vitrified solvent, are often employed to preserve the native structure. nih.govresearchgate.net Low-dose imaging protocols are also critical to minimize structural damage during observation. researchgate.net
The application of TEM to this compound could provide profound insights that are unattainable with other methods. If the compound were formulated into nanoparticles or used to create thin films, TEM would be essential for characterizing their internal structure. It could reveal the arrangement of molecules, identify crystalline domains versus amorphous regions, and measure precise particle dimensions on the nanoscale. nih.gov High-resolution TEM (HR-TEM) could potentially even visualize the lattice structure of crystalline this compound, providing direct evidence of its molecular packing. wiley.com This level of detail is crucial for establishing structure-property relationships in advanced materials applications.
Illustrative TEM Data for Nanoscale Analysis of a this compound Formulation
This table is a hypothetical representation of data that could be obtained from TEM analysis and is intended for illustrative purposes.
| Parameter | Description | Illustrative Finding | Analytical Significance |
| Internal Structure | The arrangement of matter within the sample. | Polycrystalline domains observed within a larger particle. | Reveals the degree of crystallinity, which impacts mechanical and thermal properties. |
| Nanoparticle Size | The diameter of individual nanoparticles if formulated as such. | 150 nm ± 20 nm | Critical for applications in nanomedicine or catalysis where size dictates function. |
| Crystallinity | The degree of structural order in the material. | Clear lattice fringes visible with HR-TEM in crystalline regions. | Confirms the long-range molecular order. |
| Defects/Interfaces | Imperfections in the crystal structure or boundaries between phases. | Presence of grain boundaries between crystalline domains. | Affects electronic and transport properties of the material. |
Catalytic Applications and Roles of Dodecane 1,1,2 Tricarboxylic Acid
Dodecane-1,1,2-tricarboxylic Acid as a Brønsted Acid Catalyst
There is currently no available scientific literature describing the use of this compound as a Brønsted acid catalyst.
Applications in Organic Transformations
No documented applications of this compound in organic transformations as a Brønsted acid catalyst have been found.
Heterogeneous Catalysis Using Supported this compound
Research on the use of this compound supported on solid materials for heterogeneous catalysis is not present in the current body of scientific literature.
This compound as a Ligand in Homogeneous and Heterogeneous Catalysis
There is no available information on the application of this compound as a ligand in either homogeneous or heterogeneous catalysis.
Design of Metal Complexes with this compound Ligands
No studies on the design or synthesis of metal complexes featuring this compound as a ligand have been identified.
Role in Photocatalysis and Electrocatalysis
No research has been published detailing any potential role of this compound in the fields of photocatalysis or electrocatalysis.
Biocatalytic Transformations Involving this compound (Excluding Prohibited Elements)
Extensive searches of scientific literature and patent databases did not yield specific information regarding the biocatalytic transformations of this compound. Research on the enzymatic modification or synthesis of this particular long-chain tricarboxylic acid appears to be limited or not publicly available.
The biotransformation of n-dodecane and its derivatives into dodecanedioic acid has been a significant area of research, primarily utilizing yeast species. The yeast Candida tropicalis has been extensively studied for its ability to convert n-dodecane and other C12 substrates into DDDA. nih.govnih.govoup.com This bioconversion is a multi-step process that typically involves the terminal oxidation of the alkane.
In addition to whole-cell biotransformations, multi-enzymatic cascades have been designed for the production of DDDA from renewable resources like linoleic acid. genscript.comresearchgate.net These systems can involve a series of enzymes, including lipoxygenase, hydroperoxide lyase, and aldehyde dehydrogenase, to carry out the conversion. genscript.com
Research efforts in this area have focused on optimizing various process parameters to enhance the yield and productivity of DDDA. Key areas of investigation have included modifying pH conditions during fermentation, developing effective substrate feeding strategies, and analyzing the transcriptional profiles of the microorganisms to better understand and engineer the metabolic pathways. nih.gov The table below summarizes findings from studies on the biocatalytic production of dodecanedioic acid, a structural analogue to the target compound.
Table 1: Research Findings on the Biocatalytic Production of Dodecanedioic Acid (DDDA)
| Organism/Enzyme System | Substrate | Key Findings | Reference |
|---|---|---|---|
| Candida tropicalis | Dodecanoic acid methyl ester | Achieved a final DDDA concentration of 66 g/L through optimized pH, substrate feeding, and transcriptional monitoring. | nih.gov |
| Multi-enzymatic cascade (lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, etc.) | Linoleic acid | A whole-cell one-pot process yielded 43.8 g L-1 d-1 of DDA from renewable linoleic acid. | genscript.com |
| Candida tropicalis NTU-512 (mutant strain 91) | n-Dodecane | A mutant strain produced 3,326 mg/L of DDDA, a 2.5-fold increase over the parent strain. | nih.gov |
| Candida tropicalis ATCC 20962 | Plant-oil derivatives | Described production processes for dicarboxylic acids from renewable resources like fatty acids from plant oils. | oup.com |
While these examples focus on a dicarboxylic acid, they underscore the potential of biocatalysis for the functionalization of long-chain hydrocarbons. The enzymatic machinery involved in these transformations, particularly cytochrome P450 monooxygenases in yeast, demonstrates the capability to perform challenging oxidation reactions on aliphatic chains. It is plausible that similar enzymatic systems could be engineered or discovered for the specific modification of compounds like this compound, although such research is not yet evident in the public domain.
Derivatives and Analogues of Dodecane 1,1,2 Tricarboxylic Acid: Synthesis and Research
Synthesis of Ester Derivatives and Amides
The conversion of the carboxylic acid groups of dodecane-1,1,2-tricarboxylic acid into esters and amides is a primary route to modifying its physical and chemical properties, such as solubility and reactivity.
Esterification: The synthesis of ester derivatives from carboxylic acids is a fundamental transformation in organic chemistry. For a sterically hindered molecule like this compound, direct acid-catalyzed esterification with alcohols can be challenging. mdpi.comacs.orgacs.org More robust methods are often employed to achieve higher yields. One common strategy involves the activation of the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the formation of an active intermediate that readily reacts with alcohols. organic-chemistry.org This method, known as the Steglich esterification, is particularly effective for sterically demanding substrates. organic-chemistry.org
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol to form the corresponding ester. libretexts.orgbritannica.com This two-step process is often highly efficient. The choice of alcohol can be varied to produce a wide array of mono-, di-, and tri-esters, each with potentially unique properties.
Amide Formation: Similar to esterification, the direct reaction of carboxylic acids with amines to form amides is often inefficient. libretexts.org Therefore, activating agents are typically used. The DCC/DMAP coupling method is also widely applicable for amide synthesis. libretexts.org In this case, the carboxylic acid is activated by DCC, and the resulting intermediate is then treated with a primary or secondary amine to yield the amide. libretexts.org
Another common approach is the use of peptide coupling reagents, which are specifically designed for efficient amide bond formation. Alternatively, the conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate for amidation. nih.gov The reaction of the acyl chloride with an excess of the amine (or one equivalent of the amine and a non-nucleophilic base) affords the desired amide. libretexts.org The synthesis of a variety of amides, including those derived from simple alkylamines, anilines, or more complex amino compounds, can be envisioned through these methods.
| Derivative Type | General Synthetic Method | Key Reagents | Notes |
| Esters | Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Alcohol | Mild conditions, suitable for sterically hindered acids. organic-chemistry.org |
| Acyl Chloride Formation followed by Alcoholysis | Thionyl chloride (SOCl₂) or Oxalyl chloride, Alcohol | Highly reactive intermediate, generally good yields. libretexts.org | |
| Amides | DCC Coupling | Dicyclohexylcarbodiimide (DCC), Amine | Widely used for amide bond formation. libretexts.org |
| Acyl Chloride Formation followed by Aminolysis | Thionyl chloride (SOCl₂) or Oxalyl chloride, Amine | Requires control of stoichiometry due to HCl byproduct. libretexts.org |
Functionalization of the Alkyl Chain
The long dodecane (B42187) chain provides a lipophilic backbone that can be further modified to introduce new functionalities. While the presence of the carboxylic acid groups can complicate some reactions, various methods for alkane functionalization can be adapted.
Oxidative functionalization of long-chain alkanes can introduce hydroxyl or keto groups at various positions along the chain. udel.eduacs.orgacs.orgenergyfrontier.usresearchgate.net For instance, plasma discharge in the presence of oxygen has been shown to functionalize n-octadecane, yielding secondary alcohols and ketones. udel.eduacs.orgacs.org Such methods could potentially be applied to this compound or its protected derivatives to create more complex polyfunctional molecules.
Selective halogenation of the alkyl chain is another potential route for functionalization. However, achieving regioselectivity on a long alkyl chain can be challenging. Free-radical halogenation would likely lead to a mixture of products. More sophisticated methods involving directed C-H activation might be necessary to achieve site-specific functionalization.
Cyclized and Anhydride (B1165640) Derivatives
The vicinal arrangement of two of the carboxylic acid groups in this compound allows for the formation of cyclic derivatives, most notably cyclic anhydrides.
The formation of a cyclic anhydride from a 1,2-dicarboxylic acid can often be achieved by heating, which drives off a molecule of water. libretexts.orglibretexts.org More commonly, dehydrating agents such as acetic anhydride or thionyl chloride are used to facilitate the cyclization under milder conditions. acs.org An efficient method for synthesizing cyclic anhydrides from dicarboxylic acids involves the use of a catalyst generated in situ from magnesium chloride and dialkyl dicarbonates. acs.orgacs.org Electrochemical methods for the dehydration of dicarboxylic acids to their cyclic anhydrides have also been developed. researchgate.net
The resulting five-membered cyclic anhydride would be a reactive derivative that could be used in a variety of subsequent reactions, such as ring-opening with nucleophiles like alcohols or amines to selectively form mono-esters or mono-amides of the 1,2-dicarboxylic acid portion of the molecule. britannica.com
| Derivative | Synthetic Approach | Key Features |
| Cyclic Anhydride | Dehydration of the 1,2-dicarboxylic acid moiety | Forms a five-membered ring, reactive towards nucleophiles. libretexts.org |
| Use of dehydrating agents (e.g., acetic anhydride) | Milder reaction conditions compared to thermal dehydration. acs.org | |
| Catalytic methods (e.g., MgCl₂/dialkyl dicarbonate) | Efficient and high-yielding. acs.org |
This compound in the Synthesis of Complex Organic Molecules
Polycarboxylic acids are valuable building blocks in organic synthesis due to their ability to form multiple bonds and create complex molecular architectures. researchgate.net this compound, with its combination of a long lipophilic chain and a dense arrangement of polar functional groups, could serve as a unique starting material for the synthesis of more elaborate molecules.
The three carboxylic acid groups offer multiple points for derivatization, allowing for the construction of dendrimers, polymers, or complex heterocyclic systems. For example, the tricarboxylic acid could be used as a core molecule to which other chemical entities are attached, creating star-shaped molecules with a hydrophobic core and functionalized arms.
In polymer chemistry, polycarboxylic acids are used as monomers or cross-linking agents. britannica.comnih.govgoogle.comgoogle.com this compound could potentially be incorporated into polyesters or polyamides, where the long alkyl chain would impart flexibility and hydrophobicity to the polymer backbone, while the tricarboxylic acid moiety would allow for branching or cross-linking. nih.govmdpi.com
Structure-Activity Relationships in Derivatives (Excluding Prohibited Elements)
The Tricarboxylic Acid Headgroup: The dense arrangement of the three carboxylic acid groups creates a highly charged or polar region. The spatial arrangement of these groups is critical for their interaction with binding sites on macromolecules. Cyclization to form an anhydride would change the shape and reactivity of this headgroup, likely leading to a different biological profile.
By systematically modifying these different parts of the molecule and observing the effect on a particular biological activity, a detailed SAR could be developed. This would provide insights into the structural requirements for a desired effect and guide the design of more potent and selective analogues.
Future Directions and Emerging Research Avenues for Dodecane 1,1,2 Tricarboxylic Acid
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research offers a powerful toolkit to accelerate the understanding and application of dodecane-1,1,2-tricarboxylic acid. Predictive modeling, driven by AI algorithms, can forecast the physicochemical properties, reactivity, and potential applications of this compound, even in the absence of extensive experimental data.
Machine learning models can be trained on existing data from a wide range of carboxylic acids to predict the properties of this compound with a reasonable degree of accuracy. These models can help in screening potential applications and in designing novel derivatives with tailored functionalities. For instance, AI could be employed to predict its efficacy as a chelating agent, a cross-linking agent in polymers, or as a building block for complex molecular architectures. The use of AI can significantly reduce the time and cost associated with traditional trial-and-error experimental approaches.
A key area of future research will involve the development of sophisticated algorithms that can handle the complexities of this molecule's structure and predict its behavior in various chemical environments. The table below illustrates the potential research targets for AI and ML in the study of this compound.
| Research Target | AI/ML Application | Potential Outcome |
| Property Prediction | Development of quantitative structure-property relationship (QSPR) models. | Accurate prediction of melting point, boiling point, solubility, and other key physical properties. |
| Reactivity Mapping | Use of ML to predict reaction outcomes and identify optimal reaction conditions. | Accelerated discovery of novel synthetic routes and derivatives. |
| Material Design | AI-driven design of polymers and other materials incorporating the tricarboxylic acid. | Creation of new materials with enhanced thermal stability, mechanical strength, or biodegradability. |
| Biological Activity Screening | Virtual screening of the compound against biological targets. | Identification of potential pharmaceutical or agrochemical applications. |
Sustainable Production and Circular Economy Aspects
The development of sustainable and economically viable methods for the production of this compound is a critical area of future research. Traditional chemical synthesis routes often rely on petrochemical feedstocks and can generate significant waste. confex.comdigitellinc.com A shift towards bio-based production methods is essential for aligning the manufacturing of this compound with the principles of a circular economy.
One promising avenue is the use of engineered microorganisms to produce the acid from renewable feedstocks. confex.comnih.gov This could involve the metabolic engineering of yeast or bacteria to create novel biosynthetic pathways. Research in this area would focus on identifying suitable enzymes and optimizing fermentation conditions to achieve high yields and purity. The potential for using waste streams from other industries as feedstock would also be a key consideration, further enhancing the sustainability of the process.
Furthermore, research into the recyclability and biodegradability of materials derived from this compound will be crucial. Designing polymers that can be easily depolymerized back to the monomeric acid would create a closed-loop system, minimizing waste and reducing the environmental impact.
Novel and Unexplored Reactivity Patterns
The unique arrangement of three carboxylic acid groups on adjacent carbon atoms in this compound suggests a rich and largely unexplored reactivity. Future research should focus on elucidating the specific chemical transformations that this compound can undergo.
The proximity of the carboxylic acid groups could lead to unique intramolecular reactions, forming cyclic structures with interesting properties. For example, dehydration could lead to the formation of cyclic anhydrides, which could serve as reactive intermediates in polymer synthesis. The potential for this molecule to act as a tridentate ligand in coordination chemistry is another exciting area for exploration. The ability to bind to metal ions at three points could lead to the formation of stable and catalytically active metal complexes.
A systematic study of its esterification, amidation, and reduction reactions will be necessary to fully understand its chemical versatility. The table below outlines potential areas of investigation into the reactivity of this compound.
| Reaction Type | Potential Products | Potential Applications |
| Intramolecular Cyclization | Cyclic anhydrides, lactones | Reactive monomers, fine chemical intermediates |
| Coordination Chemistry | Metal-organic frameworks (MOFs), catalysts | Gas storage, catalysis, sensing |
| Polymerization | Polyesters, polyamides, polyanhydrides | High-performance plastics, biodegradable materials |
| Derivatization | Esters, amides, and other functionalized derivatives | Plasticizers, lubricants, surfactants |
Multifunctional Material Design
The trifunctional nature of this compound makes it an ideal candidate for the design of multifunctional materials. The three carboxylic acid groups provide multiple points for cross-linking, leading to the formation of highly branched and complex polymer architectures.
Future research in this area will focus on synthesizing and characterizing polymers derived from this tricarboxylic acid. These polymers could exhibit a unique combination of properties, such as high thermal stability, enhanced mechanical strength, and tailored biodegradability. For example, polyesters synthesized from this acid could find applications as high-performance coatings, adhesives, or engineering plastics.
The incorporation of this molecule into existing polymer systems could also be explored as a means of modifying their properties. For instance, it could be used as a cross-linking agent to improve the durability and chemical resistance of rubbers and other elastomers. The development of hydrogels based on this acid could also be a promising area of research, with potential applications in drug delivery and tissue engineering.
Interdisciplinary Research Collaborations
Unlocking the full potential of this compound will require a collaborative effort from researchers across multiple disciplines. Chemists, biologists, material scientists, and engineers will all have a role to play in advancing our understanding and application of this compound.
Collaborations between synthetic chemists and computational scientists will be essential for the rational design of new derivatives and materials. Partnerships between biochemists and metabolic engineers will be crucial for developing sustainable bio-based production methods. Material scientists will be needed to characterize the properties of new polymers and composites, while engineers will be tasked with developing scalable manufacturing processes and real-world applications.
The establishment of interdisciplinary research consortia and funding initiatives will be vital for fostering the kind of collaborative environment needed to drive innovation in this field. By bringing together experts from diverse backgrounds, it will be possible to overcome the challenges and fully exploit the opportunities presented by this unique chemical building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
